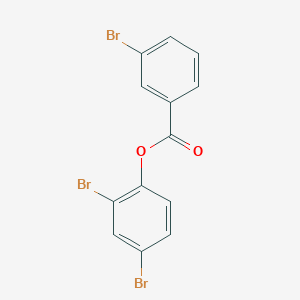

2,4-Dibromophenyl 3-bromobenzoate

Description

2,4-Dibromophenyl 3-bromobenzoate is a brominated aromatic ester with the molecular formula C₁₃H₇Br₃O₂ and a molecular weight of approximately 434 g/mol. Structurally, it consists of a 2,4-dibromophenyl group esterified to a 3-bromobenzoic acid moiety. The compound is characterized by three bromine atoms: two on the phenyl ring (positions 2 and 4) and one on the benzoate group (position 3).

Properties

Molecular Formula |

C13H7Br3O2 |

|---|---|

Molecular Weight |

434.9g/mol |

IUPAC Name |

(2,4-dibromophenyl) 3-bromobenzoate |

InChI |

InChI=1S/C13H7Br3O2/c14-9-3-1-2-8(6-9)13(17)18-12-5-4-10(15)7-11(12)16/h1-7H |

InChI Key |

NNLIFVZNZBIXLG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2)Br)Br |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Synthesis: Typically prepared via esterification of 3-bromobenzoyl chloride with 2,4-dibromophenol under basic conditions (e.g., using pyridine or DMAP as a catalyst).

- Physical Properties : Expected to exhibit low water solubility due to its hydrophobic brominated aromatic structure. Melting points for such compounds generally range between 120–180°C, depending on crystallinity.

- Applications : Brominated benzoates are often utilized as flame retardants, intermediates in organic synthesis, or ligands in coordination chemistry due to their electron-withdrawing substituents.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 2,4-dibromophenyl 3-bromobenzoate with structurally related brominated benzoate esters, including the compound from the provided evidence (CAS 303086-76-2).

Key Research Findings

Bromine Content and Flame Retardancy: Compounds with higher bromine content (e.g., 2,4-dibromophenyl 3-bromobenzoate) exhibit enhanced flame-retardant properties compared to mono- or di-brominated analogs. The three bromine atoms increase electron-withdrawing effects, reducing combustion reactivity.

Solubility and Reactivity: The trimethoxy and carbohydrazonoyl groups in ’s compound likely improve solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to the fully brominated target compound. 2,4-Dibromophenyl 3-bromobenzoate’s low solubility in water (<1 mg/L estimated) limits its use in aqueous systems but enhances stability in polymer matrices.

Thermal Stability :

- Symmetrical bromination (e.g., 2,4-dibromo substitution) in the target compound may improve thermal stability over asymmetrical analogs. However, excessive bromination can lead to decomposition at lower temperatures due to weakened C-Br bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.